ethyl 2-cyclopropyl-4-oxo-5H-pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-cyclopropyl-4-oxo-5H-pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are commonly found in many pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyclopropyl-4-oxo-5H-pyrimidine-5-carboxylate typically involves the reaction of cyclopropylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts such as hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclopropyl-4-oxo-5H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or pyrimidine ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted pyrimidine derivatives .
Scientific Research Applications
Ethyl 2-cyclopropyl-4-oxo-5H-pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-cyclopropyl-4-oxo-5H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties. Additionally, it may modulate inflammatory pathways, contributing to its potential anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 2-cyclopropyl-4-oxo-5H-pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate: This compound has a similar structure but differs in the position of the keto group.
Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has additional substituents on the pyrimidine ring, leading to different biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 2-cyclopropyl-4-oxo-5H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)7-5-11-8(6-3-4-6)12-9(7)13/h5-7H,2-4H2,1H3 |
InChI Key |
UJMPZRKBHLVLBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=NC(=NC1=O)C2CC2 |
Origin of Product |
United States |
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